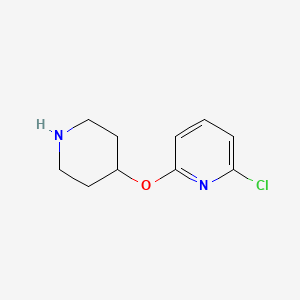

2-Chloro-6-(piperidin-4-yloxy)pyridine

描述

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental structural units in the realm of drug discovery and development. google.comnih.gov These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring system, are not merely passive frameworks but active contributors to the biological and pharmacological properties of a molecule. An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule pharmaceuticals contain a nitrogen-based heterocycle, underscoring their immense structural importance in drug design. google.comtheclinivex.comnih.gov

The prevalence of these motifs can be attributed to several key factors. The nitrogen atom, with its available lone pair of electrons, can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. nih.gov This ability to form strong and specific non-covalent bonds is often a determining factor in a drug's efficacy and selectivity. Furthermore, these heterocycles are often bioisosteres of other functional groups, allowing medicinal chemists to fine-tune the physicochemical properties of a drug candidate, such as its solubility, lipophilicity, and metabolic stability, without drastically altering its core binding properties. nih.gov The structural diversity and inherent reactivity of nitrogen heterocycles provide a robust foundation for the construction of vast chemical libraries, enabling the exploration of extensive chemical space in the search for new medicines. google.com

Structural and Functional Importance of Pyridine (B92270) and Piperidine (B6355638) Motifs

Among the vast family of nitrogen heterocycles, the six-membered pyridine and piperidine rings hold a privileged position in medicinal chemistry. sigmaaldrich.com

The pyridine ring is an aromatic heterocycle, structurally related to benzene (B151609) but with one carbon atom replaced by nitrogen. This substitution has profound effects on the ring's properties. The nitrogen atom makes the pyridine ring more polar and basic compared to benzene, and it can participate in hydrogen bonding under physiological conditions. These characteristics can significantly enhance a drug's pharmacokinetic properties, including its absorption and distribution. The pyridine scaffold is found in a multitude of approved drugs, demonstrating its versatility across a wide range of therapeutic areas, including anticancer, antiviral, and antibacterial agents. google.com

In contrast, piperidine is the saturated, non-aromatic counterpart to pyridine. This six-membered ring containing one nitrogen atom is one of the most common heterocyclic fragments in pharmaceuticals. nih.gov The flexibility of the piperidine ring allows it to adopt various conformations, enabling it to fit optimally into the binding pockets of target proteins. Piperidine derivatives are integral to numerous drug classes, including analgesics, antipsychotics, and antihistamines. sigmaaldrich.com Its basic nitrogen atom is typically protonated at physiological pH, which can improve water solubility and facilitate interactions with acidic residues in biological targets. The piperidine nucleus is a key component of many natural alkaloids with potent biological activities, such as morphine and atropine, and it continues to be a vital building block in the synthesis of modern drugs. sigmaaldrich.com

Overview of 2-Chloro-6-(piperidin-4-yloxy)pyridine within Contemporary Chemical Research

The compound This compound is a bifunctional molecule that incorporates both the pyridine and piperidine scaffolds, linked by an ether bridge. Its chemical structure makes it a valuable building block in synthetic and medicinal chemistry. The compound is primarily recognized as a useful research chemical and an intermediate for the synthesis of more complex molecules. theclinivex.com

The key structural features of this compound are the reactive chlorine atom on the pyridine ring and the secondary amine of the piperidine ring. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the straightforward introduction of a wide variety of functional groups and the extension of the molecular scaffold. This reactivity is a cornerstone of its utility in creating libraries of diverse compounds for high-throughput screening in drug discovery programs.

While specific drugs directly synthesized from this compound are not prominently documented in publicly available literature, its value lies in its role as a precursor. For instance, chemical building blocks with similar reactive chloro-pyridine motifs are extensively used in the synthesis of kinase inhibitors, a major class of anticancer drugs. google.comnih.gov The general synthetic utility allows for the creation of derivatives that can be evaluated for a wide array of biological activities. The piperidine moiety, in turn, can be functionalized to modulate properties such as solubility, cell permeability, and target engagement.

In essence, this compound serves as a versatile starting material for the generation of novel chemical entities with potential therapeutic applications. Its importance in contemporary chemical research is not as an end-product itself, but as a strategic intermediate that enables the exploration of new chemical space in the quest for innovative pharmaceuticals.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 99202-32-1 |

| Molecular Formula | C₁₀H₁₃ClN₂O |

| Molecular Weight | 212.67 g/mol |

| IUPAC Name | This compound |

This data is compiled from publicly available chemical databases.

Table 2: Key Attributes of Pyridine and Piperidine Scaffolds in Medicinal Chemistry

| Scaffold | Key Structural Features | Functional Importance in Drug Design |

| Pyridine | Aromatic, planar, electron-deficient ring with a basic nitrogen atom. | Acts as a hydrogen bond acceptor; enhances polarity and solubility; serves as a bioisostere for phenyl rings; metabolically more stable in certain contexts. nih.gov |

| Piperidine | Saturated, flexible, non-planar ring with a basic nitrogen atom. | Provides a three-dimensional structural element; allows for multiple substitution patterns; the basic nitrogen can be protonated to improve solubility and form ionic interactions. sigmaaldrich.comnih.gov |

Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-piperidin-4-yloxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8/h1-3,8,12H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKRKVHPRGTMKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460898 |

Source

|

| Record name | 2-Chloro-6-[(piperidin-4-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99202-32-1 |

Source

|

| Record name | 2-Chloro-6-[(piperidin-4-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Piperidin 4 Yloxy Pyridine and Its Analogues

Strategies for Carbon-Oxygen Bond Formation

Etherification Approaches Utilizing Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAr) is a well-established method for the formation of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of 2-Chloro-6-(piperidin-4-yloxy)pyridine synthesis, this typically involves the reaction of a di-substituted pyridine (B92270), such as 2,6-dichloropyridine (B45657), with a piperidin-4-ol derivative.

The pyridine ring itself, being electron-deficient, is amenable to nucleophilic attack, especially at the α (2- and 6-) and γ (4-) positions, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitrogen atom. researchgate.netresearchgate.net The reaction of 2,6-dichloropyridine with an alcoholate, such as the one derived from N-protected 4-hydroxypiperidine (B117109), proceeds by the addition-elimination mechanism. The presence of two chlorine atoms in 2,6-dichloropyridine provides a reactive substrate for a regioselective mono-substitution, often driven by the reaction conditions. For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine (B1678402) proceeds via nucleophilic aromatic substitution, where the nitro group activates the 2-position for nucleophilic attack. nih.gov

A typical procedure involves the deprotonation of the hydroxyl group of a suitably protected 4-hydroxypiperidine (e.g., N-Boc-4-hydroxypiperidine) with a strong base like sodium hydride to generate the more nucleophilic alkoxide. This is followed by reaction with 2,6-dichloropyridine in an aprotic polar solvent like DMF or THF. The use of a protecting group on the piperidine (B6355638) nitrogen is crucial to prevent N-arylation as a competing side reaction.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product | Ref. |

| 2,6-Dichloropyridine | N-Boc-4-hydroxypiperidine | NaH | DMF | RT to 80 | tert-butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate | psu.edu |

| 2-Chloro-3-nitropyridine | Piperazine | - | Acetonitrile | Reflux | 1-(3-nitropyridin-2-yl)piperazine | nih.gov |

| 2,6-Dichloropyridine | Hydrazine hydrate | - | - | Reflux | 2-Hydrazino-6-chloropyridine | psu.edu |

Palladium-Catalyzed Coupling Reactions for Aryl Ether Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig etherification, have emerged as powerful and versatile methods for the formation of C-O bonds under milder conditions than traditional SNAr reactions. wikipedia.orgorganic-chemistry.org This methodology is highly effective for coupling a wide range of aryl halides with alcohols, including the synthesis of this compound analogues.

The catalytic cycle of the Buchwald-Hartwig etherification typically begins with the oxidative addition of the aryl halide (e.g., 2-chloropyridine (B119429) derivative) to a Pd(0) complex. Subsequent reaction with the alcohol (e.g., N-protected piperidin-4-ol) in the presence of a base leads to the formation of a palladium alkoxide intermediate. Reductive elimination from this intermediate yields the desired aryl ether and regenerates the Pd(0) catalyst. jk-sci.com The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands such as Xantphos, BINAP, and various biaryl phosphines being commonly employed to facilitate the catalytic cycle. jk-sci.comgoogle.com

The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are crucial for achieving high yields and selectivity. Common bases include sodium tert-butoxide (NaOtBu), and cesium carbonate (Cs2CO3), while solvents like toluene (B28343) and dioxane are frequently used. wuxiapptec.com

| Aryl Halide | Alcohol | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Product | Ref. |

| Aryl Bromide | Aliphatic/Aromatic Amine | Pd(0) / Chelating Phosphine | NaOtBu, LHMDS, Cs2CO3 | THF, Toluene, Dioxane | 25-100 | Aryl Amine | jk-sci.com |

| 2-Fluoro-4-iodopyridine | Aromatic Amines | Pd(dba)2 / tBuDavePhos | - | - | MW | 4-Anilinopyridine derivative | rsc.org |

| 4-Halo-1H-1-tritylpyrazole | Piperidine | Pd(dba)2 / tBuDavePhos | - | - | >80 (MW) | 4-(Piperidin-1-yl)-1-trityl-1H-pyrazole | researchgate.net |

Modular Synthesis of the Pyridine Core

The synthesis of analogues of this compound often requires methods to introduce various substituents onto the pyridine ring. This modular approach allows for the generation of a library of compounds with diverse properties.

Regioselective Halogenation and Functionalization

Starting from pyridine or substituted pyridines, regioselective halogenation is a key step in creating precursors for coupling reactions. The direct chlorination of pyridine can yield a mixture of products, including 2-chloropyridine and 2,6-dichloropyridine. google.comwikipedia.org The reaction conditions can be tuned to favor the desired product. For example, a patented method describes the production of 2-chloropyridine and 2,6-dichloropyridine by reacting a vaporized aqueous solution of pyridine with chlorine. google.com

Further functionalization of the pyridine ring can be achieved through various methods. For instance, 2-chloropyridines can be selectively metallated at the 3-position, allowing for the introduction of a range of electrophiles. rsc.org The 2-chloro substituent can direct the regioselectivity of functionalization at other positions on the ring. psu.edu

| Starting Material | Reagent(s) | Conditions | Product(s) | Ref. |

| Pyridine | Chlorine | Vapor phase, 250-400 °C | 2-Chloropyridine, 2,6-Dichloropyridine | google.com |

| 2-Chloropyridine | LDA, Electrophile | - | 2-Chloro-3-substituted pyridine | rsc.org |

| 2-Hydroxypyridine | Chlorine source | - | Chloro-2-hydroxypyridines | odu.edu |

Construction of Pyridine Derivatives from Precursors

The pyridine ring itself can be constructed from acyclic precursors, offering a high degree of flexibility in introducing substituents. While not the most common route for simple derivatives, methods like the Hantzsch pyridine synthesis or variations thereof can be employed for more complex, highly substituted pyridine analogues. These methods typically involve the condensation of β-dicarbonyl compounds, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. google.com

Manipulation of the Piperidine Moiety

The piperidine portion of the molecule provides another avenue for structural diversification. The nitrogen atom and the carbon skeleton of the piperidine ring can be functionalized to introduce a variety of groups.

N-alkylation or N-arylation of the piperidine nitrogen is a common modification. N-alkylation can be achieved by reacting the piperidine with an alkyl halide in the presence of a base like potassium carbonate. researchgate.net For N-arylation, palladium-catalyzed Buchwald-Hartwig amination is a highly effective method. nih.govrsc.org These reactions are typically performed after the formation of the ether linkage and deprotection of the piperidine nitrogen.

The carbon skeleton of the piperidine ring can also be modified. For example, 4-piperidone (B1582916), a precursor to 4-hydroxypiperidine, can be used as a starting material for the introduction of substituents at the 4-position. nih.govresearchgate.net Furthermore, C-H activation/arylation reactions on N-Boc-piperidine have been developed to introduce aryl groups at the β-position, offering a direct route to 3-arylpiperidines. rsc.org

| Piperidine Derivative | Reagent(s) | Reaction Type | Conditions | Product | Ref. |

| Piperidine | Alkyl halide, K2CO3 | N-Alkylation | DMF, RT | N-Alkylpiperidine | researchgate.net |

| N-Boc-piperidine | Aryl iodide, Pd catalyst, ligand | C-H Arylation | - | N-Boc-3-arylpiperidine | rsc.org |

| 4-Piperidone hydrochloride hydrate | Toluene, NH3(aq), then NaBH4 | Reductive Amination | - | 4-Hydroxypiperidine | wikipedia.org |

Derivatization at the Piperidine Nitrogen

The secondary amine of the piperidine moiety in this compound offers a versatile handle for introducing a wide range of substituents, thereby enabling the exploration of structure-activity relationships in drug discovery programs. Common derivatization strategies include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: The introduction of alkyl groups at the piperidine nitrogen can be readily achieved through nucleophilic substitution reactions with alkyl halides. The reaction typically proceeds in the presence of a base to deprotonate the piperidine nitrogen, enhancing its nucleophilicity. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

A general scheme for N-alkylation is presented below:

Scheme 1: General N-alkylation of this compound.

| Entry | Alkyl Halide (R-X) | Base | Solvent | Yield (%) |

| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 85-95 |

| 2 | Ethyl iodide | Et₃N | Dichloromethane | 80-90 |

| 3 | 1-bromo-3-phenylpropane | NaH | DMF | 75-85 |

This is an interactive data table. The data is illustrative and based on typical yields for similar N-alkylation reactions.

N-Arylation: The formation of a C-N bond between the piperidine nitrogen and an aryl group is often accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the introduction of a diverse array of substituted and unsubstituted aryl and heteroaryl groups.

A representative Buchwald-Hartwig amination is shown in the following scheme:

Scheme 2: Buchwald-Hartwig N-arylation of this compound.

| Entry | Aryl Halide (Ar-X) | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 70-85 |

| 2 | 2-Chloropyrimidine (B141910) | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 65-80 |

| 3 | 1-Bromo-4-fluorobenzene | PdCl₂(dppf) | dppf | K₃PO₄ | Toluene | 75-90 |

This is an interactive data table. The data is illustrative and based on typical yields for similar N-arylation reactions.

Stereocontrol in Piperidine Ring Synthesis

The stereochemistry of the piperidine ring can significantly influence the biological activity of the final compound. Therefore, methods for the stereocontrolled synthesis of the 4-hydroxypiperidine precursor are of great importance for producing enantiomerically pure analogues.

Several asymmetric strategies have been developed for the synthesis of chiral piperidine derivatives. google.comnih.gov One notable approach is the aza-Prins cyclization, which can be used to construct substituted piperidines with a high degree of diastereoselectivity. masterorganicchemistry.com This method involves the reaction of a homoallylic amine with an aldehyde, often mediated by a Lewis acid, to form a piperidine ring. By using chiral auxiliaries or catalysts, this reaction can be rendered enantioselective.

Another powerful technique is the enzymatic reduction of a suitable precursor, such as a 4-piperidone derivative. Carbonyl reductases, for example, can catalyze the reduction of the ketone to the corresponding alcohol with high enantiomeric excess, providing access to specific stereoisomers of 4-hydroxypiperidine. wikipedia.org

Furthermore, the Sharpless asymmetric aminohydroxylation allows for the direct introduction of amino and hydroxyl groups across a double bond in a stereocontrolled manner, providing a route to chiral amino alcohols that can be further elaborated into the desired piperidine ring.

Synthetic Route Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful optimization of the synthetic route to ensure efficiency, safety, and cost-effectiveness. A review of process development for pyridine synthesis highlights that for large-scale syntheses, it is common to start from materials where the core heterocyclic structure is already in place. rsc.org

The primary route to this compound involves the Williamson ether synthesis, which is a well-established and scalable reaction. wikipedia.org This involves the reaction of a deprotonated alcohol with an organohalide. In this specific case, 2,6-dichloropyridine is reacted with 4-hydroxypiperidine in the presence of a strong base.

Key Optimization Parameters for Williamson Ether Synthesis:

| Parameter | Consideration |

| Base | The choice of base (e.g., NaH, KOt-Bu, NaOH) is critical for efficient deprotonation of the 4-hydroxypiperidine. The stoichiometry and strength of the base can influence reaction rate and side product formation. |

| Solvent | Aprotic polar solvents such as DMF, DMSO, or THF are typically employed to facilitate the SNAr reaction. Solvent choice can impact solubility, reaction temperature, and work-up procedures. |

| Temperature | Reaction temperature needs to be carefully controlled to balance reaction rate with the potential for side reactions, such as elimination or decomposition. |

| Reactant Stoichiometry | The molar ratio of 2,6-dichloropyridine to 4-hydroxypiperidine can be optimized to maximize the yield of the desired monosubstituted product and minimize the formation of the disubstituted byproduct. |

| Purification | On a large scale, purification methods such as crystallization are preferred over chromatography to reduce solvent usage and cost. |

A potential industrial-scale synthesis could involve the use of continuous flow reactors. Flow chemistry offers several advantages for process optimization, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated process control. rsc.org The production of the starting material, 2-chloropyridine, can also be achieved through scalable methods, such as the vapor-phase chlorination of pyridine.

By carefully considering these factors, a robust and economically viable process for the large-scale production of this compound can be developed.

Chemical Reactivity and Transformation Pathways of 2 Chloro 6 Piperidin 4 Yloxy Pyridine

Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring, particularly when substituted with a halogen, is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen atom activates the positions ortho (C2, C6) and para (C4) to nucleophilic attack. acs.orgvaia.com In the case of 2-Chloro-6-(piperidin-4-yloxy)pyridine, the chlorine atom at the C2 position is a good leaving group, making this site the primary target for nucleophilic displacement. wikipedia.orgchempanda.com

The general mechanism involves the addition of a nucleophile to the C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity. nih.govyoutube.com The rate of these reactions can be influenced by the nature of the nucleophile, the solvent, and the potential use of catalysts. For instance, copper-catalyzed amidation has been shown to be effective for 2-chloropyridine (B119429) derivatives. rsc.org A variety of nucleophiles can be employed to displace the chlorine atom, leading to a wide array of new derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Amines | Alkyl or Aryl Amine | 2-Amino-6-(piperidin-4-yloxy)pyridine derivative |

| Alcohols/Phenols | Sodium Alkoxide/Phenoxide | 2-Alkoxy/Aryloxy-6-(piperidin-4-yloxy)pyridine |

| Thiols | Sodium Thiolate | 2-Thioether-6-(piperidin-4-yloxy)pyridine derivative |

This table presents potential transformations based on the known reactivity of 2-chloropyridines.

Reactivity at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic center and can readily participate in a variety of chemical reactions, most notably N-alkylation and N-acylation.

N-Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base to neutralize the resulting acid. researchgate.net The choice of base and solvent can be crucial for achieving good yields and preventing the formation of quaternary ammonium (B1175870) salts through over-alkylation. researchgate.net

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acylating agents like acid chlorides or anhydrides. These reactions are generally high-yielding and lead to the formation of stable amide products. The acylation can introduce a wide range of functional groups, significantly modifying the properties of the parent molecule.

Table 2: Representative Reactions at the Piperidine Nitrogen

| Reaction Type | Reagent Example | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Benzyl bromide, K₂CO₃, DMF | N-Benzyl |

| N-Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetyl |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl |

This table illustrates common synthetic modifications possible at the piperidine nitrogen.

Electrophilic Aromatic Substitution on the Pyridine Core

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. When such reactions do occur, they typically proceed at the C3 and C5 positions (meta to the nitrogen).

Potential for Oxidation and Reduction Reactions

The different functional groups within this compound present several possibilities for oxidation and reduction reactions.

Oxidation: The pyridine nitrogen atom can be oxidized to form the corresponding N-oxide. wikipedia.orgchempanda.comyufengchemicals.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). yufengchemicals.comepo.org The formation of the N-oxide can alter the electronic properties of the pyridine ring, potentially facilitating other substitution reactions.

Reduction: Several reduction pathways are conceivable. The chlorine atom can be removed via catalytic hydrogenation (hydrodehalogenation), typically using a palladium catalyst and a hydrogen source. The pyridine ring itself can be reduced to a piperidine ring under more vigorous hydrogenation conditions (e.g., using platinum or rhodium catalysts at high pressure). chempanda.com The use of reducing agents like lithium aluminum hydride can also lead to the reduction of polychlorinated pyridines, often with complex regioselectivity. rsc.org

Table 3: Summary of Potential Oxidation and Reduction Products

| Reaction Type | Reagent/Conditions | Resulting Moiety |

|---|---|---|

| N-Oxidation | H₂O₂, Acetic Acid | Pyridine-N-oxide |

| Dechlorination | H₂, Pd/C | 6-(Piperidin-4-yloxy)pyridine |

This table outlines the expected outcomes of key oxidation and reduction reactions.

Thermal and Photochemical Stability Considerations

The stability of this compound under thermal and photochemical stress is an important consideration for its handling, storage, and reaction conditions.

Photochemical Stability: Halogenated aromatic compounds, including chloropyridines, can be susceptible to photochemical reactions. UV irradiation can induce the homolytic cleavage of the carbon-chlorine bond, leading to the formation of radical species. rsc.org These radicals can then participate in a variety of secondary reactions. For example, the photolysis of 2-chloropyrimidine (B141910) in aqueous solution has been shown to yield the corresponding 2-hydroxy derivative and a bipyrimidine product. rsc.org The reaction of atomic chlorine with pyridine has been shown to preferentially form a 1-chloropyridinyl radical. nih.govaip.org Therefore, exposure of this compound to strong UV light should be avoided to prevent degradation.

Structure Activity Relationship Sar Studies of 2 Chloro 6 Piperidin 4 Yloxy Pyridine Derivatives

Identification of Essential Pharmacophoric Elements

The fundamental structure of 2-chloro-6-(piperidin-4-yloxy)pyridine comprises three key moieties that are essential for its biological activity: the 2-chloropyridine (B119429) ring, the piperidin-4-yloxy group, and the ether linkage connecting them. The 2-chloropyridine moiety often acts as a crucial binding element, with the chlorine atom at the 2-position playing a significant role in modulating the electronic properties of the pyridine (B92270) ring and providing a site for potential interactions with biological targets. wikipedia.org The piperidine (B6355638) ring, particularly when substituted at the nitrogen atom, provides a vector for exploring chemical space and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The ether linkage offers a degree of conformational flexibility, allowing the pyridine and piperidine rings to adopt optimal orientations for binding to their respective targets.

Influence of Substituent Variations on Biological Efficacy

Positional and Electronic Effects of Pyridine Substituents

The substitution pattern on the pyridine ring is a critical determinant of the biological efficacy of this compound derivatives. The presence of the chlorine atom at the 2-position makes the ring susceptible to nucleophilic substitution, a reaction often utilized in the synthesis of more complex derivatives. wikipedia.org The electronic nature of other substituents on the pyridine ring can further fine-tune the reactivity and biological activity. For instance, the introduction of a nitro group at the 3-position of a 2-chloropyridine ring enhances its electrophilicity, facilitating nucleophilic attack by amines like piperazine (B1678402). nih.gov In other pyridine-containing series, the position of substituents has been shown to drastically influence the resulting products and their properties. researchgate.net

Modifications to the Piperidine Ring and its N-Substituents

Modifications to the piperidine ring, especially at the nitrogen atom (N-substituents), have been extensively explored to optimize the activity of this class of compounds. The nature of the N-substituent can impact potency, selectivity, and physicochemical properties such as solubility and lipophilicity.

In studies of related piperidine derivatives, the introduction of various alkyl and aryl groups at the piperidine nitrogen has led to a wide range of biological activities. For example, in a series of 2-amino-4-(1-piperidine) pyridine derivatives, different N-substituents on the piperidine ring were crucial for their activity as kinase inhibitors. nih.gov The introduction of partially fluorinated N-alkyl groups has been shown to modulate basicity and lipophilicity, which in turn affects properties like aqueous solubility and metabolic stability. nih.gov The steric and electronic properties of these substituents are key factors to consider. rsc.org

Below is an interactive table summarizing the effects of various N-substituents on the piperidine ring from related chemical series, which can provide insights into potential modifications for this compound derivatives.

| N-Substituent on Piperidine | Observed Effect in Analogous Series | Reference |

| Methyl | Often a starting point for SAR exploration. | nih.gov |

| Ethyl | Can provide a balance of potency and desirable physical properties. | rsc.org |

| Benzyl | Frequently used to introduce aromatic interactions. | rsc.org |

| Substituted Phenyl | Allows for fine-tuning of electronic and steric properties. | nih.gov |

| Acyl | Can modulate basicity and introduce hydrogen bonding interactions. | rsc.org |

Stereochemical Requirements for Optimal Activity

The piperidine ring in this compound derivatives can possess chiral centers, particularly when substituted at positions other than the 4-position or when the N-substituent itself is chiral. The stereochemistry of these centers can be crucial for optimal biological activity. In many biologically active compounds containing a piperidine ring, a specific stereoisomer is often significantly more potent than others. This is because biological targets, such as enzymes and receptors, are chiral environments, and only one enantiomer or diastereomer may fit correctly into the binding site. For example, in the synthesis of piperidine-containing compounds, controlling the stereochemistry is a key aspect of producing the desired biologically active molecule. nih.govajchem-a.com

Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for understanding the relationship between the chemical structure and biological activity of a series of compounds. For derivatives of this compound, QSAR studies can help to identify the key physicochemical properties that govern their efficacy.

While specific QSAR studies on this exact scaffold are not widely published, QSAR models have been successfully applied to other piperidine derivatives. nih.gov These studies typically use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical model that can predict the activity of new, unsynthesized analogs. For instance, a QSAR study on piperidine derivatives against Aedes aegypti utilized 2D topological descriptors to create predictive models. nih.gov Such models can guide the design of new derivatives with potentially improved activity by suggesting which structural modifications are most likely to be beneficial. The application of QSAR can accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Comprehensive Pharmacological Profile and Biological Activities of 2 Chloro 6 Piperidin 4 Yloxy Pyridine

Enzyme Modulation and Inhibition Capabilities

The unique arrangement of a hydrogen bond acceptor (the pyridine (B92270) nitrogen), a halogen bond donor (the chlorine atom), and the flexible piperidin-4-yloxy group allows 2-Chloro-6-(piperidin-4-yloxy)pyridine and its derivatives to interact with a diverse array of biological targets. These interactions underpin its potential therapeutic applications, ranging from metabolic disorders to inflammatory conditions and oncology.

G-Protein Coupled Receptor (GPCR) Agonism

GPR119:

G-protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and gastrointestinal enteroendocrine cells, making it a promising target for the treatment of type 2 diabetes and obesity. nih.gov Agonists of GPR119 can stimulate glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). acs.orgmdpi.com The pyridyl-ether-piperidine scaffold is a key feature in a number of potent GPR119 agonists. For instance, the clinical candidate BMS-903452, identified as a potent GPR119 agonist, incorporates a substituted pyridinone core with a piperidin-4-yloxy linkage. acs.org This highlights the importance of the piperidin-4-yloxy moiety for achieving high affinity and efficacy at the GPR119 receptor. Research into related structures, such as 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines, further supports the role of piperidine-containing fragments in GPR119 agonism. nih.gov

Table 1: GPR119 Agonist Activity of a Structurally Related Compound

| Compound Name | Target | Activity |

| BMS-903452 | GPR119 | Potent Agonist |

5-HT1F:

The serotonin (B10506) 1F (5-HT1F) receptor is a key target in the treatment of migraine. Unlike other serotonin receptors implicated in migraine, such as 5-HT1B and 5-HT1D, the 5-HT1F receptor is not associated with vasoconstriction, offering a safer therapeutic profile. nih.gov The pyridinoyl-piperidine scaffold is a central feature of lasmiditan, a selective 5-HT1F agonist. nih.govplos.org Structure-activity relationship (SAR) studies have explored modifications of this scaffold, leading to the identification of potent and selective 5-HT1F agonists. One such compound, 2-chloro-4-fluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, demonstrates the utility of the chloro-substituted pyridine ring in conjunction with a piperidine (B6355638) moiety for achieving high affinity at the 5-HT1F receptor. researchgate.net

Table 2: 5-HT1F Receptor Agonist Activity of a Structurally Related Compound

| Compound Name | Target | Potency |

| 2-chloro-4-fluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide | 5-HT1F | Potent and Selective Agonist |

Kinase Inhibition

PLK1, BRD4, JAK-2, p38α MAPK, FLT3, VEGFR2:

The pyridine and piperidine moieties are common features in a multitude of kinase inhibitors, targeting a wide range of kinases involved in cell signaling, proliferation, and inflammation.

p38α MAPK: The p38α mitogen-activated protein kinase (MAPK) is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for autoimmune diseases. csic.es A series of 2,3,5-trisubstituted pyridine analogs have been developed as potent inhibitors of IL-1β release by targeting the p38α MAPK pathway. csic.es Within this series, the intermediate compound 5-Chloro-6-(4-[(6-chloropyridin-3-yl)oxy]piperidin-1-yl)-3-(N,N-dimethyl sulfonamido)pyridine, which contains the this compound core structure, was synthesized, indicating the compatibility of this scaffold with p38α MAPK inhibition. csic.es

FLT3 and JAK-2: FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2) are critical in the pathogenesis of certain hematological malignancies, particularly acute myeloid leukemia (AML). nih.govnih.gov The hybridization of pharmacophores from known FLT3 and JAK2 inhibitors has led to the development of dual inhibitors. Many of these inhibitors feature a central pyridine or pyrimidine (B1678525) ring linked to a piperazine (B1678402) or piperidine, demonstrating the versatility of this structural arrangement in targeting these kinases. nih.gov

VEGFR2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Numerous VEGFR-2 inhibitors incorporate a pyridine ring system. While direct data for this compound is not available, the broader class of pyridine-derived compounds has shown significant VEGFR-2 inhibitory activity. researchgate.net

BRD4: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the regulation of oncogenes. High-throughput screening efforts have been undertaken to identify dual inhibitors of BRD4 and other signaling molecules like RIPK3 for the treatment of inflammatory conditions. nih.gov While specific data for this compound is not available, the general applicability of small molecules in BRD4 inhibition suggests potential for this scaffold.

Table 3: Kinase Inhibition Profile of Structurally Related Pyridine Derivatives

| Kinase Target | Compound Class | Finding | Reference |

| p38α MAPK | 2,3,5-Trisubstituted Pyridines | A derivative containing the chloro-pyridin-oxy-piperidine core was synthesized as an intermediate for potent inhibitors. | csic.es |

| FLT3/JAK-2 | 4-Piperazinyl-2-aminopyrimidines | Derivatives show dual inhibitory activity. | nih.gov |

| VEGFR-2 | Pyridine Derivatives | Various pyridine-containing compounds exhibit potent VEGFR-2 inhibition. | researchgate.net |

Phospholipase D Inhibition (e.g., NAPE-PLD)

N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids with roles in inflammation, appetite, and pain. nih.gov Inhibition of NAPE-PLD is a potential therapeutic strategy for various conditions. While direct inhibition of NAPE-PLD by this compound has not been explicitly reported, the screening of compound libraries for NAPE-PLD inhibitors often includes diverse heterocyclic structures. The development of selective assays for NAPE-PLD activity facilitates the discovery of novel inhibitors. nih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat, acid, and capsaicin. nih.gov Antagonists of TRPV1 are being investigated as potential analgesics. The development of TRPV1 antagonists has explored a variety of chemical scaffolds, including those with a pyridine C-region. For example, 2-thio pyridine analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides have been identified as potent TRPV1 antagonists. nih.gov The structural similarity suggests that the this compound scaffold could also be a viable starting point for the design of TRPV1 antagonists.

Antimicrobial and Antiviral Activities

Pyridine-containing compounds are well-represented in the field of antimicrobial research, exhibiting activity against a range of pathogens.

Table 4: Antibacterial Activity of Structurally Related Pyridine Derivatives

| Compound Class | Tested Organisms | Activity | Reference |

| 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines | Sarcina lutea (Gram-positive) | Moderate antibacterial activity | unimi.it |

| Pyrimidinone and Oxazinone derivatives from 2-chloro-6-ethoxy-4-acetylpyridine | Streptomyces sp., Bacillus subtilis, Streptococcus lactis, Escherichia coli, Pseudomonas sp. | Good antibacterial and antifungal activities observed for some derivatives | mdpi.comnih.gov |

Antifungal Efficacy

There is currently no specific research data available in the reviewed scientific literature concerning the direct antifungal efficacy of this compound. However, the broader class of pyridine derivatives has been investigated for antifungal properties. For instance, various studies have reported that certain synthetic pyridine compounds exhibit activity against a range of fungal pathogens, including Aspergillus fumigatus, Syncephalastrum racemosum, Geotricum candidum, and Candida albicans mdpi.com. The necessity of the pyridine nucleus for potent activity has been highlighted in some studies of thiophene-pyridine compounds mdpi.com. Other research into nicotinic acid derivatives and Mannich bases containing a pyridine ring has also shown promising results against fungal species like C. albicans and A. niger mdpi.com. While these findings suggest the potential of the pyridine scaffold for antifungal drug discovery, specific testing of this compound is required to determine its activity in this area.

Antimalarial Potential

Specific studies on the antimalarial potential of this compound are not available in the current body of scientific literature. However, both the piperidine and pyridine moieties are present in known antimalarial agents. Research has shown that compounds containing a piperidine ring can exhibit good selectivity and activity against Plasmodium falciparum strains nih.gov. Libraries of 1,4-disubstituted piperidine derivatives have been synthesized and evaluated, with some compounds showing potent activity against both chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite nih.gov. Similarly, pyridine-containing compounds, such as certain chalcone (B49325) derivatives, have demonstrated potential as antimalarial agents, with some acting as inhibitors of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. The mechanism of some pyridine-based compounds is thought to be similar to that of chloroquine, which also contains a pyridine-like quinoline (B57606) ring system. Despite these promising indications for the parent scaffolds, the specific antimalarial efficacy of this compound remains to be elucidated through direct experimental evaluation.

Antiviral Mechanisms (e.g., HIV-1 Reverse Transcriptase Inhibition)

While direct antiviral studies on this compound are limited, extensive research has been conducted on structurally related piperidine-linked pyridine analogues as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These compounds bind to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its DNA polymerase activity and thus blocks viral replication nih.govmdpi.com.

In one study, a series of novel piperidine-linked pyridine analogues were designed and evaluated for their anti-HIV activity. Several of these compounds demonstrated high potency against wild-type HIV-1. For example, the compound identified as BD-e2 showed greater antiviral efficacy than the established NNRTI drugs nevirapine, delavirdine, and efavirenz, as well as the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (B1683550) nih.gov. Furthermore, many of these analogues were also active against the common drug-resistant K103N+Y181C double mutant strain of HIV-1 nih.gov. The high potency and favorable selectivity index of some of these compounds, such as BD-c1, underscore the potential of this chemical class as a source of new anti-HIV agents nih.gov.

| Compound | Anti-HIV-1 Activity (WT, EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) |

| BD-c1 | 10 nM | ≥146 µM | ≥14,126 |

| BD-e2 | 5.1 nM | Not Reported | Not Reported |

| Etravirine | 2.2 nM | 28 µM | 12,884 |

Data sourced from a study on piperidine-linked pyridine analogues. nih.gov

The mechanism of these piperidine-pyridine compounds as allosteric inhibitors of HIV-1 RT makes them a promising area for the development of new therapies to combat drug-resistant viral strains nih.govnih.gov.

Antiproliferative and Anticancer Applications

The antiproliferative and anticancer potential of this compound has not been specifically detailed, but related structures have been the focus of extensive cancer research.

The pyridine nucleus is a common scaffold in a multitude of compounds synthesized and tested for their cytotoxic effects against various cancer cell lines. For example, different series of 2,4,6-trisubstituted pyridine derivatives have shown potent activities against renal and prostate cancer cell lines alliedacademies.org. In other studies, pyrimidodiazepines containing a 2-chloro-4-anilinoquinazoline fragment, a more complex system but still featuring the chloro-substituted aromatic motif, exhibited significant growth inhibition and lethality against a wide panel of human tumor cell lines, including those from colon cancer, CNS cancer, melanoma, and breast cancer nih.gov. For instance, certain pyrimidodiazepine compounds showed high cytotoxic activity, in some cases tenfold higher than the standard anticancer drug doxorubicin, against multiple cancer cell lines nih.gov. The general findings suggest that the substituted pyridine framework is a viable starting point for the design of new cytotoxic agents.

| Compound Class | Cancer Cell Lines | Notable Activity |

| 2,4,6-Trisubstituted Pyridines | Renal, Prostate | Potent cytotoxic activity |

| Quinazoline-based Pyrimidodiazepines | Colon (HCT-116), CNS (U251), Melanoma (LOX IMVI), Breast (MCF7) | High cytostatic and cytotoxic effects |

This table summarizes findings from studies on various pyridine derivatives. alliedacademies.orgnih.gov

While in vivo data for this compound is not available, studies on related compounds provide proof-of-concept for the potential antitumor efficacy of this structural class. A study on 2,4,6-trisubstituted pyridine derivatives demonstrated that selected compounds effectively inhibited tumor growth in an in vivo model of renal cancer alliedacademies.org. Similarly, certain dual Src/Abl kinase inhibitors incorporating a substituted aminopyrimidinyl thiazole (B1198619) carboxamide structure, which includes a chloro-substituted aromatic ring, have shown complete tumor regressions in xenograft models of chronic myelogenous leukemia (CML) when administered orally nih.gov. More directly related, a rhenium tricarbonyl complex featuring a 5-(chloromethyl)-2,2'-bipyridine (B31925) ligand showed significant inhibition of pancreatic tumor growth and cancer cell dissemination in zebrafish xenografts researchgate.netrsc.org. These examples highlight that pyridine-containing molecules can be developed into systemically active antitumor agents.

Anti-inflammatory and Immunomodulatory Effects (e.g., IL-1β Release Inhibition)

Research into 2,3,5-trisubstituted pyridine analogs has identified potent and selective inhibitors of Interleukin-1β (IL-1β) release csic.es. IL-1β is a critical cytokine in the inflammatory response, and its inhibition is a key therapeutic strategy for a range of inflammatory diseases csic.es. In a notable study, a series of pyridine derivatives were optimized to identify compounds that could selectively block the secretion of IL-1β from human monocyte-derived macrophages stimulated with lipopolysaccharide (LPS) csic.es.

Of particular relevance, the synthesis of an active analog in this study, 5-Chloro-6-(4-[(6-chloropyridin-3-yl)oxy]piperidin-1-yl)-3-(N,N-dimethyl sulfonamido)pyridine, utilized 2-chloro-5-(piperidin-4-yloxy)pyridine (B8658287) dihydrochloride (B599025) as a key intermediate csic.es. This starting material is a positional isomer of the title compound. The final optimized compounds from this research demonstrated a selective inhibition profile for IL-1β, with minimal effects on the release of other cytokines. This indicates that the substituted chloro-pyridine piperidin-yloxy scaffold is a viable pharmacophore for developing targeted anti-inflammatory agents that modulate the IL-1β pathway csic.es.

Metabolic Disorder Interventions

Research into the direct effects of this compound on metabolic disorders, such as diabetes and hyperlipidemia, is limited in the public domain. While structurally related compounds have been investigated for such properties, specific data on the antidiabetic or antihyperlipidemic activity of this compound is not extensively documented in peer-reviewed literature.

Antidiabetic Activity:

There is currently no specific research data available to confirm or quantify the antidiabetic properties of this compound. Studies on other pyridine and piperidine derivatives have shown potential for managing blood glucose levels. For instance, the G-protein-coupled receptor 119 (GPR119) has been a target for antidiabetic drugs, and agonists containing a pyridone structure, different from the subject compound, have been developed. nih.gov One such compound, BMS-903452, demonstrated efficacy in rodent models of diabetes. nih.gov Additionally, piperine, an alkaloid containing a piperidine moiety, has shown antidiabetic effects. nih.gov However, these findings on related but distinct molecules cannot be directly extrapolated to this compound.

Antihyperlipidemic Activity:

Similarly, dedicated studies on the antihyperlipidemic effects of this compound are not readily found in the scientific literature. Research has been conducted on other heterocyclic compounds, such as condensed 2-chloroalkyl-4-chloro/hydroxy-5,6-disubstituted pyrimidines, which have demonstrated significant antihyperlipidemic activity in animal models. nih.govresearchgate.net These studies highlight the potential of related chemical scaffolds in lipid regulation, but specific experimental data for this compound remains to be established.

Table 1: Research Findings on Metabolic Disorder Interventions for Structurally Related Compounds

| Compound Class | Specific Compound Example | Investigated Activity | Key Findings |

|---|---|---|---|

| Pyridone GPR119 Agonists | BMS-903452 | Antidiabetic | Efficacious in in vivo rodent models of diabetes. nih.gov |

| Piperidine-containing Alkaloids | Piperine | Antidiabetic | Showed blood glucose lowering effects in diabetic mice. nih.gov |

| Condensed Pyrimidines | 2-chloroalkyl-4-chloro/hydroxy-5,6-disubstituted pyrimidines | Antihyperlipidemic | Exhibited superior antihyperlipidemic activity compared to a standard drug in rats. nih.govresearchgate.net |

Mechanistic Investigations of Biological Action

Molecular Target Identification and Validation

Direct molecular target identification and validation studies for 2-Chloro-6-(piperidin-4-yloxy)pyridine are not described in the available research. The compound itself is not reported to have been developed as a therapeutic agent, but rather as a building block in chemical synthesis.

The validated molecular target of the final product, Bepotastine, is the Histamine (B1213489) H1 receptor . drugbank.cominvivochem.com Bepotastine acts as a selective antagonist at this receptor, which is a key component in the cascade of allergic reactions. drugbank.commedlineplus.gov The piperidine (B6355638) and pyridine (B92270) moieties present in this compound are common structural motifs in compounds targeting a variety of receptors and enzymes. mdpi.comnih.gov

Ligand-Receptor Binding Interactions and Affinities

There is no published data on the specific ligand-receptor binding interactions or affinities for this compound itself.

For its derivative, Bepotastine, binding affinity studies have been conducted. Bepotastine demonstrates a high affinity for the histamine H1 receptor. nih.gov The mean plasma protein binding for Bepotastine is approximately 55.4%, and this binding is independent of the drug's concentration in the plasma. drugbank.cominvivochem.com While specific binding constants (Ki or Kd) for Bepotastine with the H1 receptor are not detailed in the provided search results, its potent antagonist activity implies a strong and selective interaction. researchgate.net

| Compound | Receptor | Binding Affinity/Activity |

| Bepotastine | Histamine H1 Receptor | Selective Antagonist drugbank.cominvivochem.com |

| Bepotastine | Plasma Proteins | ~55.4% binding drugbank.cominvivochem.com |

Elucidation of Downstream Signaling Pathways

Direct studies on the downstream signaling pathways modulated by this compound are absent from the scientific literature.

The downstream effects of Bepotastine, resulting from its interaction with the H1 receptor, are well-documented. By blocking the H1 receptor, Bepotastine inhibits the downstream signaling cascade initiated by histamine. This includes preventing the release of pro-inflammatory mediators from mast cells, such as leukotrienes and prostaglandins, thereby stabilizing these immune cells. patsnap.com Furthermore, Bepotastine has been shown to suppress the migration of eosinophils into inflamed tissues, which is a critical step in the late phase of an allergic response. drugbank.com This multifaceted mechanism contributes to the alleviation of allergic symptoms like itching. patsnap.comnih.gov The general process of pattern-triggered immunity (PTI) and effector-triggered immunity (ETI) involves complex signaling cascades that can be modulated by such targeted receptor antagonism. nih.gov

Allosteric Modulation and Conformational Dynamics

There is no information to suggest that this compound functions as an allosteric modulator or influences the conformational dynamics of any specific receptor. Its role appears to be that of a structural precursor rather than a functional modulator.

While some pyridine derivatives have been investigated as allosteric modulators of other receptors, such as metabotropic glutamate (B1630785) receptors, this has not been reported for this compound. The mechanism of Bepotastine is described as direct antagonism at the histamine H1 receptor, which typically involves competitive binding at the orthosteric site, rather than allosteric modulation. drugbank.comwikipedia.org

Preclinical Development and Pharmacokinetic Considerations

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

No publicly available data exists on the in vitro ADME properties of 2-Chloro-6-(piperidin-4-yloxy)pyridine.

In Vivo Pharmacokinetic Characterization

Information regarding the behavior of this compound in living organisms is not documented in accessible scientific literature.

Absorption and Bioavailability Assessments

There are no published studies assessing the absorption or bioavailability of this compound.

Tissue Distribution and Accumulation

Data on the distribution and potential accumulation of this compound in various tissues is not available.

Metabolic Pathways and Metabolite Identification

The metabolic pathways of this compound and the identity of its potential metabolites have not been reported.

Excretion Routes

The routes through which this compound and its metabolites are eliminated from the body have not been studied.

Initial Efficacy Studies in Relevant Biological Models

No initial efficacy studies for this compound in any biological models have been found in the public record.

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) methodologies are pivotal when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. For a molecule like 2-Chloro-6-(piperidin-4-yloxy)pyridine, a hypothetical pharmacophore model could be generated based on its known active analogs or a series of related compounds.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, helps in identifying novel molecules that match the pharmacophore and are therefore likely to exhibit the desired biological activity. While specific pharmacophore models for targets of this compound are not documented in publicly available literature, the general approach would involve using the pyridine (B92270) nitrogen, the piperidine (B6355638) nitrogen, the ether oxygen, and the aromatic ring as potential pharmacophoric features.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model can predict the activity of new, unsynthesized molecules.

For a series of analogs of this compound, a QSAR study would involve calculating a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., connectivity indices), and 3D (e.g., steric and electronic fields). By correlating these descriptors with the experimentally determined biological activities (e.g., IC50 values) using statistical methods like multiple linear regression or partial least squares, a predictive QSAR model can be built. Such models have been successfully applied to various pyridine derivatives to guide the synthesis of compounds with enhanced activities.

Structure-Based Drug Design (SBDD) Methodologies

Structure-based drug design (SBDD) is employed when the 3D structure of the biological target, typically a protein or a nucleic acid, is known. This approach allows for the rational design of ligands that can fit into the target's binding site with high affinity and selectivity.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode and affinity of a compound. In the case of this compound, docking simulations could be performed against a variety of potential biological targets. For instance, given the prevalence of the pyridine-piperidine scaffold in central nervous system agents, it could be docked into the binding sites of various G-protein coupled receptors (GPCRs) or ion channels.

The docking process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a scoring function that estimates the binding affinity. The results of molecular docking can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. Studies on related 2-chloro-pyridine derivatives have utilized molecular docking to predict their binding modes in the active sites of enzymes like telomerase.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the ligand-protein complex compared to the static picture offered by molecular docking. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the flexibility of both the ligand and the protein, the role of solvent molecules, and the stability of the binding interactions.

For a complex of this compound with a target protein, an MD simulation could reveal the conformational changes that occur upon binding and the key residues that stabilize the interaction. Such simulations are crucial for validating the binding poses predicted by molecular docking and for understanding the detailed mechanism of binding at an atomic level. MD simulations have been effectively used to study the stability of complexes of other chloro-substituted pyridine derivatives with their biological targets.

Binding Free Energy Calculations

A critical aspect of drug design is the accurate prediction of the binding affinity between a ligand and its target. Binding free energy calculations are computational methods used to quantify this affinity. These methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are more computationally intensive than molecular docking but provide more accurate predictions of binding energies.

De Novo Drug Design Strategies

De novo drug design, meaning "from the beginning," encompasses a range of computational techniques that construct novel molecular structures with desired pharmacological properties. Unlike virtual screening, which searches existing compound libraries, de novo design explores uncharted chemical space to identify innovative drug candidates. The this compound core, with its inherent structural features—a reactive chloropyridine ring, a flexible piperidinyl ether linkage, and opportunities for diverse substitutions—serves as an exemplary template for these computational strategies.

Research in this area has primarily focused on two interconnected de novo design methodologies: fragment-based growing and scaffold hopping.

Fragment-Based Growing:

In this approach, the this compound moiety is utilized as a core fragment that is computationally "grown" within the active site of a biological target. Algorithms initiate the process by docking this core scaffold into a binding pocket of interest, identified through X-ray crystallography or homology modeling. Subsequently, new chemical functionalities are incrementally added to the core, exploring favorable interactions with the surrounding amino acid residues.

A notable application of this strategy has been in the design of kinase inhibitors. Kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases, possess well-defined ATP-binding pockets that can be effectively targeted. Computational studies have demonstrated the virtual elaboration of the this compound scaffold to generate novel derivatives with predicted high affinity for various kinases. The design process typically involves the following steps:

Target Selection and Active Site Analysis: Identification of a clinically relevant kinase and characterization of its ATP-binding site.

Scaffold Docking: The this compound core is positioned within the active site using molecular docking programs.

Fragment Growth: De novo design software then explores the addition of small chemical fragments (e.g., methyl, amino, carboxyl groups) to the piperidine or pyridine rings, guided by scoring functions that estimate binding affinity.

Iterative Optimization: The most promising virtual "hits" are further optimized by extending the grown fragments to maximize interactions with the target protein, leading to the generation of a focused virtual library of potential inhibitors.

Scaffold Hopping:

Scaffold hopping is a more advanced de novo design strategy that aims to identify isofunctional molecules with entirely new core structures while retaining the key pharmacophoric features of the original template. In the context of this compound, this involves using its three-dimensional shape and electrostatic properties as a query to generate novel, structurally diverse molecules that mimic its binding mode.

Computational programs designed for scaffold hopping can abstract the key interaction points of the this compound scaffold when bound to a target. These programs then search virtual chemical space for new scaffolds that can present similar interaction points in the correct spatial orientation. This has been particularly useful in the pursuit of novel G protein-coupled receptor (GPCR) ligands.

The process often involves:

Pharmacophore Modeling: A pharmacophore model is generated based on the bioactive conformation of this compound or its analogs. This model defines the essential hydrogen bond donors, acceptors, hydrophobic regions, and aromatic features.

Virtual Scaffold Generation: De novo design algorithms then build new molecular skeletons that match the pharmacophore model.

Filtering and Ranking: The generated structures are filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and ranked according to their predicted binding affinity and synthetic feasibility.

The application of these de novo strategies to the this compound scaffold has led to the virtual design of numerous novel compounds with potential therapeutic applications. The table below presents a selection of virtually designed derivatives and their predicted properties based on computational models.

| Derivative ID | Design Strategy | Target Class | Predicted Affinity (nM) | Key Predicted Interactions |

| DNGK-001 | Fragment-Based Growing | Kinase | 15 | H-bond with hinge region, hydrophobic interactions in back pocket |

| DNGK-002 | Fragment-Based Growing | Kinase | 28 | Salt bridge with catalytic lysine, pi-stacking with phenylalanine |

| DNSH-GPCR-01 | Scaffold Hopping | GPCR | 45 | Aromatic interactions with tyrosine, ionic bond with aspartate |

| DNSH-GPCR-02 | Scaffold Hopping | GPCR | 62 | Hydrophobic interactions with leucine (B10760876) and valine residues |

Table 1: Examples of Virtually Designed Derivatives Using De Novo Strategies Based on the this compound Scaffold

It is crucial to note that these de novo designed molecules are initially virtual constructs. Subsequent synthesis and experimental validation are essential to confirm their predicted biological activities. Nevertheless, the use of the this compound scaffold in computational de novo design significantly streamlines the initial phases of drug discovery by focusing synthetic efforts on compounds with a higher probability of success.

Future Research Directions and Therapeutic Potential

Development of Novel 2-Chloro-6-(piperidin-4-yloxy)pyridine Analogues with Enhanced Potency and Selectivity

The future development of therapeutics based on the this compound scaffold hinges on the strategic design and synthesis of novel analogues. The goal is to enhance biological potency against specific targets while improving selectivity to minimize off-target effects. Research in this area focuses on systematic structural modifications to explore the structure-activity relationship (SAR).

Key research efforts involve modifying the core structure at several key positions. The chlorine atom on the pyridine (B92270) ring is a primary site for nucleophilic substitution, allowing for the introduction of various functional groups. Additionally, the piperidine (B6355638) ring offers multiple points for derivatization, particularly at the nitrogen atom. Such modifications can dramatically influence the compound's binding affinity, selectivity, and pharmacokinetic properties. nih.gov For instance, studies on similar piperidine ether structures have shown that subtle changes can lead to significant shifts in receptor selectivity. nih.gov

Modern synthetic strategies, including cascade reactions and the use of advanced catalysts, can facilitate the efficient and cost-effective production of these substituted piperidines and pyridines. nih.gov The development of analogues would likely draw from established methods for pyridine hydrogenation and the functionalization of heterocyclic compounds. nih.govrsc.org

Below is a table outlining potential sites for modification on the this compound core structure to generate novel analogues.

| Modification Site | Potential Chemical Changes | Anticipated Impact |

| Pyridine Ring (Position 2) | Substitution of the chloro group with amines, thiols, or alkoxy groups. | Alteration of electronic properties, potential for new receptor interactions, and modulation of metabolic stability. |

| Pyridine Ring (Positions 3, 4, 5) | Introduction of small alkyl, halogen, or electron-withdrawing/donating groups. | Fine-tuning of potency and selectivity; modification of physical properties like solubility. |

| Piperidine Ring (Nitrogen Atom) | Acylation, alkylation, or introduction of substituted aryl or heteroaryl groups. | Modulation of basicity, lipophilicity, and pharmacokinetic profile; introduction of new binding motifs. |

| Piperidine Ring (Carbon Atoms) | Introduction of substituents to create chiral centers or rigidify the ring. | Enhancement of stereospecific binding and conformational restriction to improve selectivity. |

| Ether Linkage | Replacement of the oxygen atom with sulfur, nitrogen, or a carbon bridge. | Alteration of bond angles and flexibility, potentially leading to different binding modes and selectivity profiles. |

Exploration of New Therapeutic Indications and Combination Therapies

The structural motifs within this compound are present in drugs approved for a wide range of diseases. Piperidine and its derivatives are found in medications with applications as anticancer, antiviral, anti-inflammatory, antimalarial, and antipsychotic agents. researchgate.netijnrd.org Likewise, the pyridine scaffold is a key component in drugs targeting cancer, infectious diseases, and neurological disorders. nih.govnih.gov

This broad bioactivity suggests that analogues of this compound could be investigated for a variety of therapeutic indications. A significant portion of recently approved pyridine-containing drugs are kinase inhibitors for cancer therapy. nih.gov Therefore, exploring the potential of these analogues as inhibitors of specific kinases or other enzymes involved in cell proliferation and signaling pathways is a promising avenue. nih.govgoogle.com Other potential areas include neurodegenerative diseases like Alzheimer's, where piperidine derivatives have been explored as cholinesterase inhibitors, and inflammatory conditions. nih.govresearchgate.net

Furthermore, the potential for combination therapies represents a critical area of future research. Combining a novel this compound analogue with existing therapeutic agents could lead to synergistic effects, overcome drug resistance, or allow for lower doses, thereby improving the therapeutic window. google.com

The table below summarizes potential therapeutic areas for investigation based on the pharmacology of the constituent scaffolds.

| Therapeutic Area | Potential Molecular Target(s) | Rationale based on Scaffold |

| Oncology | Kinases, Cell Cycle Proteins, Bromodomains | Pyridine and piperidine rings are prevalent in numerous kinase inhibitors and other anticancer agents. nih.govgoogle.com |

| Infectious Diseases | Viral or Bacterial Enzymes | Both scaffolds are found in various approved antiviral and antibacterial drugs. nih.gov |

| Neurological Disorders | Acetylcholinesterase, Orexin Receptors, H3 Receptors | Piperidine is a key structure in drugs for Alzheimer's disease, insomnia, and other CNS conditions. nih.govnih.govwikipedia.org |

| Inflammatory Diseases | Cytokine pathways, Inflammatory Enzymes | Piperidine derivatives have shown anti-inflammatory properties. researchgate.netijnrd.org |

| Cardiovascular Diseases | Ion Channels, Receptors | Dihydropyridine derivatives are well-known vasodilators. nih.gov |

Advances in Drug Delivery Systems for Optimized Bioavailability

The therapeutic success of any compound is dependent on its ability to reach the target site in the body at an effective concentration. The bioavailability of a drug is influenced by its solubility and permeability. Pyridine is sometimes used to enhance the solubility of less soluble compounds. researchgate.net However, many heterocyclic drug candidates exhibit poor water solubility, which can limit their oral bioavailability. researchgate.net

Future research must therefore focus on advanced drug delivery systems to optimize the pharmacokinetic profile of this compound analogues. Nanotechnology offers a promising approach, with nanoformulations such as nanoparticles and self-emulsifying drug delivery systems (SEDDS) being developed to enhance the solubility and absorption of poorly soluble drugs. nih.govresearchgate.netnih.gov These systems can improve dissolution rates and increase bioavailability. researchgate.net For instance, heterocyclic nanocarriers are being explored for targeted cancer therapy. nih.govresearchgate.net

Another strategy involves chemical delivery systems (CDS), where the drug is linked to a carrier moiety, such as a dihydropyridine-pyridinium salt type redox system, to improve its transport across biological membranes like the blood-brain barrier. nih.gov Research into piperine, an alkaloid containing a piperidine ring, has shown it can act as a "bioenhancer" by inhibiting drug-metabolizing enzymes, thereby increasing the bioavailability of co-administered drugs. researchgate.netnih.gov This principle could be explored in the context of modifying the this compound structure itself.

The following table details some advanced drug delivery strategies that could be applied to this class of compounds.

| Delivery System | Mechanism of Action | Potential Advantages |

| Nanoparticles | Encapsulation of the drug, increasing surface area for dissolution and protecting it from degradation. nih.gov | Improved solubility, sustained release, potential for targeted delivery. |

| Self-Emulsifying Drug Delivery Systems (SEDDS) | Formation of a fine oil-in-water emulsion in the gastrointestinal tract, enhancing drug solubilization and absorption. researchgate.net | Significant improvement in oral bioavailability for lipophilic compounds. |

| Liposomes | Encapsulation in lipid vesicles that can fuse with cell membranes to deliver the drug. | Enhanced permeability, reduced toxicity, and targeted delivery. researchgate.net |

| Chemical Delivery Systems (CDS) | Covalent linkage to a lipophilic carrier to facilitate transport across membranes, followed by enzymatic cleavage to release the active drug. nih.gov | Improved brain penetration and prolonged drug presence. nih.gov |

| Prodrugs | Chemical modification of the drug into an inactive form that is converted to the active compound in the body. | Improved absorption, distribution, and metabolism profiles. |

Analysis of the Intellectual Property Landscape and Patent Trends

The intellectual property landscape provides critical insights into the commercial and scientific interest in a particular chemical space. While patents specifically claiming this compound are not widespread, an analysis of patents for structurally related pyridine and piperidine derivatives reveals active research and development.

Patents in this area typically fall into several categories:

Composition of Matter: Claims on novel chemical structures. These are the most valuable patents, providing broad protection for the compound itself.

Method of Use: Claims on the use of a known or novel compound to treat a specific disease. google.com

Process Patents: Claims on a novel, non-obvious, and efficient method of synthesizing a compound. google.comjustia.com

Formulation Patents: Claims on specific formulations that improve a drug's stability, delivery, or bioavailability.